N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential applications in drug development. This compound features a benzothiazole core, which is known for its biological activity, particularly in the context of antibacterial and anticancer properties. The presence of fluorine atoms enhances its pharmacological profile by improving lipophilicity and metabolic stability.
This compound can be classified as an organic heterocyclic compound, specifically a substituted acetamide. It is synthesized from 4,6-difluoro-1,3-benzothiazole, which serves as a key building block in the synthesis process. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmaceutical exploration.
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves several key steps:
The molecular formula of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is CHFNOS.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide can participate in various chemical reactions:
The mechanism of action for N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is linked to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through conformational changes induced by its binding affinity. This interaction can influence various biological pathways and lead to therapeutic effects such as antibacterial or anticancer activity .
Relevant data from spectral analyses (e.g., NMR and mass spectrometry) indicate distinct peaks corresponding to functional groups present in the molecule, aiding in structural elucidation .
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide has potential applications in various scientific fields:
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide derivatives typically begins with constructing the fluorinated benzothiazole core. A prevalent route involves cyclizing 2-amino-4,6-difluorothiophenol derivatives with carboxylic acids or aldehydes under acidic conditions. As detailed in patent CN103396379A, 5,6-difluorobenzothiazole is synthesized via bromine-mediated cyclization of 2,4,5-trifluoroaniline with potassium thiocyanate, followed by selective bromination at positions 4 and 7 using bromine in chloroform at 0–5°C [3]. Alternatively, the Gewald reaction employs phosphorus pentasulfide to cyclize fluorinated anilines with carbonyl compounds, achieving yields of 70–85% [3] .
Subsequent N-acetylation introduces the acetamide moiety. For example, 4,6-difluorobenzothiazol-2-amine reacts with acetyl chloride in pyridine/dichloromethane, yielding 85% of the core acetamide after recrystallization [1] . A three-step pathway to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide exemplifies this approach: (i) cyclization to form 4,6-difluorobenzothiazol-2-amine, (ii) N-alkylation with tetrahydrofurfuryl bromide, and (iii) amidation with 2-thiopheneacetyl chloride [1].
Table 1: Key Multi-Step Pathways for Benzothiazole-Acetamide Derivatives
Target Compound | Step 1 (Cyclization) | Step 2 (Functionalization) | Overall Yield |
---|---|---|---|
4,6-Difluoro-1,3-benzothiazol-2-amine | Bromine/thiocyanate cyclization of 2,4,5-trifluoroaniline | – | 78% [3] |
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)acetamide | Cyclization with acetic acid/P₂S₅ | Acetylation | 82% |
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | Cyclization of fluorinated aniline | Amidation with 3,5-dimethoxybenzoyl chloride | 68% [5] |
Fluorine atoms at the 4- and 6-positions of benzothiazoles exhibit distinct reactivity toward nucleophilic aromatic substitution (SNAr), enabling modular derivatization. Electron-withdrawing benzothiazole rings activate these positions for displacement by oxygen-, nitrogen-, or sulfur-based nucleophiles. As demonstrated in continuous-flow syntheses, alkoxydehalogenation with sodium methoxide in dimethylformamide at 120°C replaces fluorine with methoxy groups in >90% regioselectivity .
Amination is particularly valuable for installing pharmacophores. Reacting 4,6-difluorobenzothiazole with piperazine in acetonitrile at 80°C yields mono-substituted derivatives at C-6, with the C-4 fluorine remaining inert due to steric hindrance [8]. "Halogen dance" rearrangements further enhance flexibility; treatment with lithium diisopropylamide (LDA) at −78°C migrates bromine from C-7 to C-4, permitting sequential functionalization [3]. Solvent optimization is critical: polar aprotic solvents like N-methylpyrrolidone (NMP) accelerate SNAr rates 5-fold compared to tetrahydrofuran .
Table 2: Solvent and Temperature Effects on Fluorine Displacement
Nucleophile | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C6:C4) |
---|---|---|---|---|---|
Piperazine | Acetonitrile | 80 | 6 | 75 | >20:1 [8] |
Sodium methoxide | DMF | 120 | 2 | 92 | >50:1 |
Morpholine | NMP | 100 | 1.5 | 88 | 15:1 |
Amide bond formation between fluorinated benzothiazol-2-amines and carboxylic acids is achieved via coupling agents or acyl chlorides. Schotten-Baumann conditions (aqueous NaOH/dichloromethane) efficiently couple 4,6-difluorobenzothiazol-2-amine with 2-(thiophen-2-yl)acetyl chloride, yielding N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide at 92% conversion [1]. For acid-sensitive substrates, carbodiimide-mediated coupling using EDCI/HOBt in dichloromethane gives superior results, suppressing racemization and improving yields to 85–90% [1] .
Notably, N-alkylated derivatives require careful optimization. N-Alkylation of benzothiazol-2-amines with alkyl halides precedes acylation; for example, N-((tetrahydrofuran-2-yl)methyl)-4,6-difluorobenzothiazol-2-amine forms before acetamide installation [1]. Buchwald-Hartwig amination directly couples aryl halides with acetamide enolates but remains underexplored for this scaffold.
Table 3: Amidation Method Comparison for Acetamide Derivatives
Coupling Method | Reagent System | Temp (°C) | Yield Range (%) | Key Byproducts |
---|---|---|---|---|
Acyl chloride | NaOH/CH₂Cl₂ (Schotten-Baumann) | 0–25 | 80–92 | Ester formation [1] |
Carbodiimide-mediated | EDCI/HOBt, DIPEA, CH₂Cl₂ | 25 | 85–90 | O-Acyl urea |
Mixed anhydride | Isobutyl chloroformate, NMM, THF | −15 to 25 | 70–78 | Carbamate [5] |
Microwave irradiation significantly accelerates benzothiazole cyclization and amidation. Cyclodehydration of 2-amino-4,6-difluorothiophenols with acetic acid under microwave conditions (150°C, 20 min) delivers N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide in 95% yield versus 70% under conventional reflux . One-pot protocols combine SNAr and acylation; treatment of 4,6-dichlorobenzothiazole with morpholine followed by in situ acetylation reduces isolation steps and improves atom economy .
Continuous-flow systems enhance reproducibility for hazardous intermediates. A telescoped synthesis produces ethyl 2-aminothieno[2,3-g]benzothiazole-7-carboxylate via nitro reduction, cyclization, and esterification in a single flow sequence, achieving 82% yield with residence times under 30 minutes . These methods reduce solvent use by 60% and energy consumption by 70% compared to batch processes.
Table 4: Energy and Time Efficiency of Innovative Syntheses
Synthetic Approach | Reaction | Conventional Time/Yield | Innovative Time/Yield | Energy Savings |
---|---|---|---|---|
Microwave irradiation | Benzothiazole cyclization | 6 h / 70% | 20 min / 95% | 50% |
Continuous-flow multi-step | Thienobenzothiazole formation | 12 h (total) / 65% | 30 min / 82% | 70% |
One-pot SNAr/acylation | Morpholine derivative synthesis | 8 h / 75% | 3 h / 89% [8] | 40% |
Chromatographic purification dominates for polar benzothiazole-acetamides. Reverse-phase HPLC (C18 column, methanol-water gradients) resolves N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide from hydrolyzed byproducts with >98% purity [5]. For lipophilic analogs like N-alkylated derivatives, silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) effectively separates mono- and di-acylated products [1].
Crystallization remains indispensable for scalability. Difluorinated benzothiazole-acetamides crystallize from ethanol/water (4:1) or toluene, with yields exceeding 90% when cooled slowly to 0°C [3] . Process optimization studies indicate that adding seed crystals during anti-solvent addition reduces particle size variability by 40%. Impurity profiling via LC-MS identifies residual solvents (DMF, THF) as primary contaminants, minimized via vacuum drying at 50°C .
Table 5: Purification Outcomes for Select Derivatives
Compound | Method | Solvent System | Purity (%) | Recovery |
---|---|---|---|---|
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)acetamide | Crystallization | Ethanol/water (4:1) | 99.5 | 91% |
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | Reverse-phase HPLC | Methanol/water + 0.1% TFA | 98.2 | 85% [5] |
N-(Oxolan-2-yl)methyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide | Silica chromatography | Ethyl acetate/hexane (1:2) | 97.8 | 78% [1] |
Comprehensive Compound List
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9